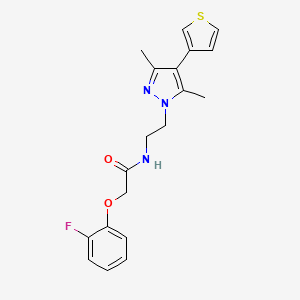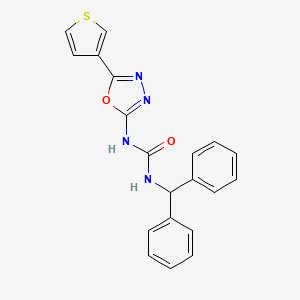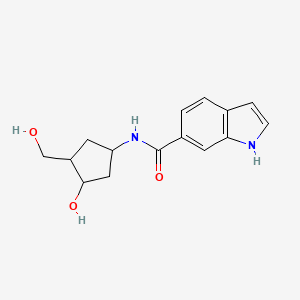
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide, also known as CP 55,940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana, but it is much more potent and selective in its effects on the endocannabinoid system.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.
Starting Materials
3-hydroxy-4-(hydroxymethyl)cyclopent-2-enone, 1H-indole-6-carboxylic acid, N,N'-dicyclohexylcarbodiimide (DCC), N,N-dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Methanol, Ethyl acetate, Acetic acid, Sodium bicarbonate (NaHCO3), Wate
Reaction
Step 1: Protection of the hydroxyl group of 3-hydroxy-4-(hydroxymethyl)cyclopent-2-enone with acetic anhydride and pyridine to form the corresponding acetate., Step 2: Coupling of the protected cyclopentenone with 1H-indole-6-carboxylic acid using DCC and DIPEA in DMF to form the corresponding amide., Step 3: Deprotection of the acetate group using sodium bicarbonate in methanol to obtain the free hydroxyl group., Step 4: Cyclization of the hydroxyl group with the adjacent carbonyl group to form the cyclopentyl ring using acetic acid as a catalyst., Step 5: Purification of the crude product using column chromatography with ethyl acetate and methanol as eluents to obtain the final product.
作用机制
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. These receptors are found throughout the body, including in the brain, spinal cord, and immune system. By binding to these receptors, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 can modulate various physiological processes, including pain perception, inflammation, and neuronal excitability.
生化和生理效应
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, as well as to protect against neuronal damage in models of neurodegenerative disease. N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 has also been shown to have anticonvulsant effects, making it a potential treatment for epilepsy.
实验室实验的优点和局限性
One advantage of using N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 in lab experiments is its high potency and selectivity for the endocannabinoid system. This allows researchers to more precisely study the effects of this compound on specific physiological processes. However, one limitation of using N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 is its potential for toxicity at high doses, which can limit its use in certain experimental settings.
未来方向
There are many potential future directions for research on N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940. One area of interest is the development of novel therapeutic applications for this compound, particularly in the treatment of pain, inflammation, and neurodegenerative disorders. Another area of interest is the development of more selective and less toxic synthetic cannabinoids that can target specific receptors in the endocannabinoid system. Overall, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 represents a promising area of research for the development of novel therapeutic agents with potential applications in a wide range of medical conditions.
科学研究应用
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-1H-indole-6-carboxamide 55,940 has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including pain, inflammation, epilepsy, and neurodegenerative disorders. This compound has been shown to have potent analgesic and anti-inflammatory effects, as well as anticonvulsant and neuroprotective properties.
属性
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-8-11-5-12(7-14(11)19)17-15(20)10-2-1-9-3-4-16-13(9)6-10/h1-4,6,11-12,14,16,18-19H,5,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJLNKJLKAXINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-indole-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

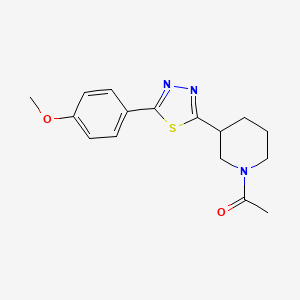
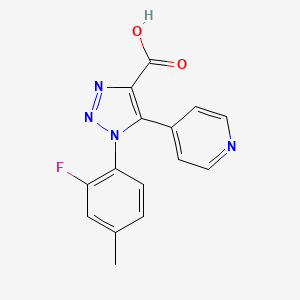
![4-Nitro-[2]naphthoic acid](/img/structure/B3005698.png)
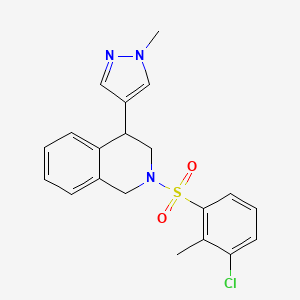
![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B3005700.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3005702.png)
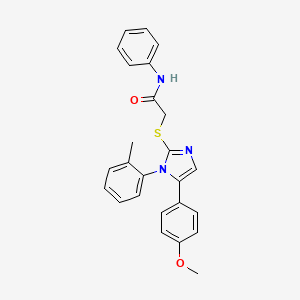

![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B3005707.png)
![4-(3-mesityl-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3005708.png)
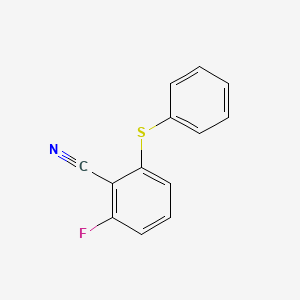
![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B3005712.png)
